

An In-depth Technical Guide to 4-Methylphthalic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylphthalic acid

Cat. No.: B1212934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **4-methylphthalic acid**. The information is presented to support research, development, and application activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Identity and Structure

4-Methylphthalic acid, also known as 4-methyl-1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a methyl group at the 4-position.

Molecular Structure:

Caption: 2D Chemical Structure of **4-Methylphthalic Acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-methylphthalic acid** is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-Methylbenzene-1,2-dicarboxylic acid	[1] [2]
Synonyms	4-Methyl-1,2-benzenedicarboxylic acid, Phthalic acid, 4-methyl-	[2]
CAS Number	4316-23-8	[2]
Molecular Formula	C ₉ H ₈ O ₄	[2]
Molecular Weight	180.16 g/mol	[3]
Appearance	White to light yellow crystalline powder or lump	[2] [4]
Melting Point	146-148 °C	[5]
Boiling Point	Decomposes before boiling at atmospheric pressure. The related anhydride boils at 140-142 °C (12 Torr).	
Density	1.1987 g/cm ³ (estimate)	[4]

Table 2: Solubility and Acidity

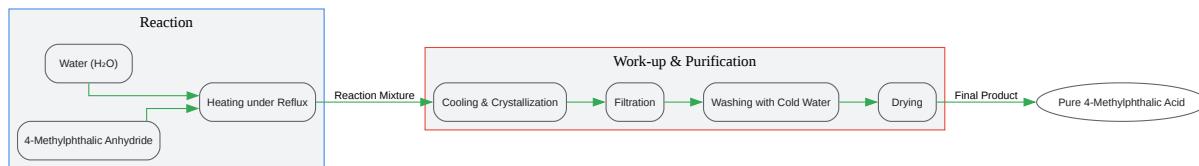
Property	Value	Reference(s)
Water Solubility	3.984 g/L (at room temperature)	[4]
Solubility in Organic Solvents	Soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in non-polar solvents.	[1]
pKa ₁ (predicted)	3.32 ± 0.10	[4]
pKa ₂	Data not readily available	

Spectral Data

Spectral data are crucial for the identification and characterization of **4-methylphthalic acid**.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Spectra are available in spectral databases and typically show characteristic peaks for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups.^[3]
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and C-H stretching of the aromatic ring and methyl group.

Crystal Structure


Detailed crystallographic data, including space group and unit cell dimensions, for **4-methylphthalic acid** are not readily available in open-access crystallographic databases. The compound is a crystalline solid, suggesting a well-ordered lattice structure in the solid state.

Experimental Protocols

Synthesis of 4-Methylphthalic Acid via Hydrolysis of 4-Methylphthalic Anhydride

A common and straightforward method for the preparation of **4-methylphthalic acid** is the hydrolysis of its corresponding anhydride.

Workflow for the Synthesis of **4-Methylphthalic Acid**:

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of **4-methylphthalic acid**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, place 4-methylphthalic anhydride.
- **Hydrolysis:** Add a sufficient amount of distilled water to the flask. The mixture is then heated to reflux with stirring. The progress of the hydrolysis can be monitored by the dissolution of the anhydride.
- **Crystallization:** After the reaction is complete (typically when a clear solution is formed), the heat is removed, and the solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
- **Isolation:** The crystalline **4-methylphthalic acid** is collected by vacuum filtration.
- **Purification:** The collected crystals are washed with a small amount of cold distilled water to remove any unreacted starting material or soluble impurities.
- **Drying:** The purified product is dried in a vacuum oven at a moderate temperature to remove residual water.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **4-methylphthalic acid** and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable.

Table 3: Exemplary HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Column Temperature	Ambient or controlled (e.g., 30 °C)
Detection	UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., 240 nm).
Injection Volume	10-20 µL
Sample Preparation	The sample should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Reactivity and Applications

4-Methylphthalic acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the corresponding acid chloride.^[1] It serves as a valuable building block in organic synthesis. Its applications include:

- Precursor for Polymers: Used in the synthesis of polyesters and alkyd resins.

- **Intermediate for Plasticizers:** Can be converted into phthalate esters, which are used as plasticizers for polymers.
- **Synthesis of Dyes and Pigments:** Employed as a starting material in the manufacturing of certain dyes.
- **Drug Development:** The phthalic acid motif is present in some pharmaceutical compounds, and **4-methylphthalic acid** can be used as a starting material or intermediate in the synthesis of new drug candidates.

Safety and Handling

4-Methylphthalic acid is an irritant to the eyes, skin, and respiratory system.^[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylphthalic Acid manufacturers and suppliers in india [chemicalbook.com]
- 5. 4-Methylphthalic acid | 4316-23-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylphthalic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212934#4-methylphthalic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com